2-(3-ethoxyphenyl)ethan-1-aminehydrochloride
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Overview
Description
2-(3-ethoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.6931 g/mol It is an organic compound that contains an ethoxyphenyl group attached to an ethanamine backbone, with a hydrochloride salt form
Mechanism of Action
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and its physicochemical properties.
Mode of Action
This can lead to various biochemical reactions, depending on the specific targets and the environment in which the compound is present .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules .
Pharmacokinetics
They can be metabolized by various enzymes, including monoamine oxidases and cytochrome P450 enzymes, and excreted in the urine .
Result of Action
Amines can have a wide range of effects, depending on their specific targets and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 2-(3-Ethoxyphenyl)ethanamine hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature .
Preparation Methods
The synthesis of 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and ethylamine.
Formation of Schiff Base: The 3-ethoxybenzaldehyde reacts with ethylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield 2-(3-ethoxyphenyl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-ethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Scientific Research Applications
2-(3-ethoxyphenyl)ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-(3-ethoxyphenyl)ethan-1-aminehydrochloride can be compared with other similar compounds, such as:
2-(2-ethoxyphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with the ethoxy group in a different position, leading to different chemical and biological properties.
2-(3-methoxyphenyl)ethan-1-amine hydrochloride:
2-(3-ethoxyphenyl)ethan-1-amine: The free base form of the compound, without the hydrochloride salt, exhibits different solubility and stability characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-4-9(8-10)6-7-11;/h3-5,8H,2,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBONULNDGOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071569-80-6 |
Source
|
Record name | 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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